(R)-2-Amino-3-cyclohexylpropan-1-ol
Overview
Description
This would typically include the compound’s systematic name, other names or identifiers, its molecular formula, and its structure.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction occurs.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions needed for these reactions to occur.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Molecular Recognition :
- Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a derivative of (R)-2-Amino-3-cyclohexylpropan-1-ol, has been used as a chiral solvating agent for molecular recognition of enantiomers of acids. This technique is applicable to α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides, with detection achieved through NMR or fluorescence spectroscopy. The methodology allows for quantitative determination in practical applications (Khanvilkar & Bedekar, 2018).
Synthesis of β-Amino Alcohols and Antimalarial Applications :
- A series of 1-aminopropan-2-ols, structurally related to (R)-2-Amino-3-cyclohexylpropan-1-ol, were synthesized and evaluated against malaria strains. The microwave-assisted ring opening of epoxides with various amines yielded these β-amino alcohols, showing micromolar potency against malaria (Robin et al., 2007).
Ligands in Asymmetric Catalysis :
- (R)-2-Amino-3-cyclohexylpropan-1-ol derivatives have been resolved and used as ligands in asymmetric catalysis. These optically active aminocyclohexanols have been employed in asymmetric phenyl transfer reactions to benzaldehydes and transfer hydrogenations of aryl ketones, yielding products with up to 96% enantiomeric excess (Schiffers et al., 2006).
Fluorescent Recognition of Chiral Acids :
- Cyclohexane-1,2-diamine-based bisbinaphthyl molecules, similar in structure to (R)-2-Amino-3-cyclohexylpropan-1-ol, have been synthesized for the enantioselective fluorescent recognition of chiral acids. These compounds demonstrate high sensitivity and selectivity towards alpha-hydroxycarboxylic acids and N-protected amino acids (Li et al., 2007).
Synthesis of 1,3-bis-(1,2,3-Triazol-1-yl)-Propan-2-ol Derivatives as Antifungal Compounds :
- 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, structurally related to (R)-2-Amino-3-cyclohexylpropan-1-ol, were synthesized and showed significant antifungal activity against Candida spp. strains. These compounds represent potential analogues for antifungal drugs like Fluconazole (Zambrano-Huerta et al., 2019).
Biocatalytic Synthesis of β-Substituted-γ-Amino Acids :
- Commercial lipases were used as biocatalysts for the synthesis of precursors of β-substituted-γ-amino acids, which are structurally related to (R)-2-Amino-3-cyclohexylpropan-1-ol. This approach allows for the preparation of a wide range of optically active compounds in high enantio- and diastereoselectivity (Mukherjee & Martínez, 2011).
Rh(II)-catalyzed Cycloadditions and Synthesis of Prolines :
- Rh(II)-catalyzed cycloaddition reactions of compounds related to (R)-2-Amino-3-cyclohexylpropan-1-ol led to the synthesis of various amino esters, including 3-hydroxyprolines, with high diastereoselectivities. This process is tolerant to air/moisture and insensitive to the solvents used, making it a convenient method for synthesizing prolines and related compounds (Deng et al., 2008).
Safety And Hazards
This involves understanding the risks associated with handling the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This involves identifying areas where further research is needed, such as potential applications of the compound, or aspects of its chemistry that are not well understood.
For a specific analysis of “®-2-Amino-3-cyclohexylpropan-1-ol”, I would recommend consulting scientific literature or databases that specialize in chemical information. If you have access to them, databases like PubChem, ChemSpider, or the American Chemical Society’s SciFinder would be good places to start. Please note that interpreting this information often requires a background in chemistry or a related field. If you’re not familiar with these topics, you might find it helpful to consult with a chemist or another expert.
properties
IUPAC Name |
(2R)-2-amino-3-cyclohexylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-9(7-11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDRYURVUDZKSG-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-cyclohexylpropan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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